Absence of Detectable Cytotoxicity in Human Cancer Cell Lines
In a direct comparative study, Caboxine A (compound 5) was evaluated alongside three related alkaloids (10-methoxyraucaffrinoline (1), 11-methoxyburnamine (2), and elegantine (6)) for cytotoxic activity against human breast adenocarcinoma (MCF7) and human colon adenocarcinoma (HT29) cell lines [1]. The study explicitly concluded that all tested alkaloids, including Caboxine A, 'showed no activity' [1]. This negative result provides a clear differentiation point against other Vinca alkaloids, such as vincristine, which are potent cytotoxic agents.
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | No activity detected |
| Comparator Or Baseline | 10-methoxyraucaffrinoline, 11-methoxyburnamine, elegantine: No activity detected. Vincristine (class-level comparator): Potent nanomolar IC50 |
| Quantified Difference | N/A (No quantifiable activity) |
| Conditions | MCF7 (human breast adenocarcinoma) and HT29 (human colon adenocarcinoma) cell lines |
Why This Matters
This negative data is critical for researchers to avoid selecting Caboxine A for cancer cytotoxicity studies where activity is expected, saving time and resources.
- [1] Boğa, M., Kolak, U., Topçu, G., Bahadori, F., & Kartal, M. (2011). Two new indole alkaloids from Vinca herbacea L. Phytochemistry Letters, 4(4), 399-403. View Source
